2-(2,5-Dichlorophenyl)-5-(4-ethyl-5-methylthiophen-3-yl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-DICHLOROPHENYL)-5-(4-ETHYL-5-METHYL-3-THIENYL)-1,3,4-OXADIAZOLE is a heterocyclic compound that contains an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DICHLOROPHENYL)-5-(4-ETHYL-5-METHYL-3-THIENYL)-1,3,4-OXADIAZOLE typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl or phenyl rings.
Reduction: Reduction reactions can occur, especially at the oxadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly on the phenyl and thienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(2,5-DICHLOROPHENYL)-5-(4-ETHYL-5-METHYL-3-THIENYL)-1,3,4-OXADIAZOLE is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, compounds with oxadiazole rings are often investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, such compounds may be explored for their potential as therapeutic agents due to their ability to interact with various biological targets.
Industry
Industrially, these compounds can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 2-(2,5-DICHLOROPHENYL)-5-(4-ETHYL-5-METHYL-3-THIENYL)-1,3,4-OXADIAZOLE would depend on its specific application. Generally, oxadiazole compounds can interact with enzymes, receptors, or other proteins, affecting biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,5-DICHLOROPHENYL)-1,3,4-OXADIAZOLE
- 5-(4-ETHYL-5-METHYL-3-THIENYL)-1,3,4-OXADIAZOLE
- 2-(2,5-DICHLOROPHENYL)-5-METHYL-1,3,4-OXADIAZOLE
Uniqueness
The uniqueness of 2-(2,5-DICHLOROPHENYL)-5-(4-ETHYL-5-METHYL-3-THIENYL)-1,3,4-OXADIAZOLE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C15H12Cl2N2OS |
---|---|
Molekulargewicht |
339.2 g/mol |
IUPAC-Name |
2-(2,5-dichlorophenyl)-5-(4-ethyl-5-methylthiophen-3-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H12Cl2N2OS/c1-3-10-8(2)21-7-12(10)15-19-18-14(20-15)11-6-9(16)4-5-13(11)17/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
ZWWWJFJIPIOBOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(SC=C1C2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.